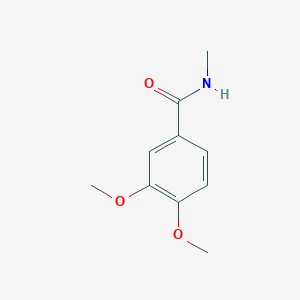

3,4-dimethoxy-N-methylbenzamide

Description

Contextual Significance in Organic and Medicinal Chemistry

The significance of 3,4-dimethoxy-N-methylbenzamide in organic chemistry lies primarily in its role as a versatile building block. Its structure allows for various chemical transformations, including condensation reactions, nucleophilic substitution at the nitrogen atom, and hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com Researchers have used it in the synthesis of 3-phenyl-3,4-dihydroisocoumarins by condensing it with styrene (B11656) oxide. ias.ac.in Furthermore, its synthesis from 3,4-dimethoxybenzoic acid and methylamine (B109427) derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a classic example of nucleophilic acyl substitution. smolecule.com

In medicinal chemistry, the this compound scaffold is of interest for its potential biological activities. ontosight.ai While the compound itself is often a starting point for more complex derivatives, studies on benzamides suggest potential applications in developing therapeutic agents. ontosight.aismolecule.com Research has explored its derivatives for potential anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai For example, it serves as a precursor for more complex molecules designed as inhibitors of specific enzymes, such as quinone reductase 2, highlighting the value of its core structure in drug discovery and design. nih.gov

Overview of Benzamide (B126) Derivatives in Scientific Inquiry

Benzamide derivatives represent a broad and significant class of compounds that are extensively studied for their pharmacological properties. ontosight.ai This class of molecules is a recurring motif in medicinal chemistry due to the amide group's ability to form stable hydrogen bonds with biological targets. nih.gov

Scientific inquiry into benzamide derivatives has uncovered a wide range of biological activities:

Antineoplastic Agents : Many benzamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HeLa and T47D. nih.govnih.gov Some have been specifically designed as histone deacetylase (HDAC) inhibitors, which can regulate gene expression and are a target for cancer therapy. nih.gov

Anti-inflammatory Effects : The anti-inflammatory potential of benzamide derivatives is another active area of research, with compounds being tested in assays like carrageenan-induced paw edema. ontosight.aiscispace.com

Enzyme Inhibition : Beyond HDACs, benzamide derivatives have been investigated as inhibitors of other enzymes, such as tyrosinase, which is relevant in cosmetics and medicine for conditions related to melanin (B1238610) production. researchgate.net

Antimicrobial and Neuroprotective Properties : Research has also touched upon the potential for some benzamide derivatives to exhibit antimicrobial and neuroprotective effects, although these areas require more extensive investigation. ontosight.ai

The synthesis of these derivatives often involves coupling carboxylic acids with various amines, allowing for a high degree of structural diversity to explore structure-activity relationships. nih.govnih.gov This modular synthesis approach makes the benzamide scaffold a valuable framework in the development of new functional molecules for scientific and therapeutic applications.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzoic acid |

| N-(3,5-Dihydroxyphenyl)-3,4-dimethoxy-N-methylbenzamide |

| 3-phenyl-3,4-dihydroisocoumarins |

| 2-isopropoxy-6-pentadecyl-N-pyridin-4-ylbenzamide |

| 2-ethoxy-N-(3-nitrophenyl)-6-pentadecylbenzamide |

| 2-ethoxy-6-pentadecyl-N-pyridin-4-ylbenzamide |

| N′-phenylbenzohydrazide |

| N-(benzoyloxy)benzamide |

| Vorinostat |

Established Synthetic Pathways for this compound

Traditional synthesis of benzamides like this compound relies on well-documented chemical reactions that are broadly applicable to amide bond formation. These methods include the acylation of amines using activated carboxylic acid derivatives and direct coupling reactions mediated by specific reagents.

One of the most fundamental and widely used methods for synthesizing amides is through the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride. tifr.res.in In this approach, 3,4-dimethoxybenzoic acid is first converted to the more reactive 3,4-dimethoxybenzoyl chloride, typically by using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.comchemmethod.com

The resulting 3,4-dimethoxybenzoyl chloride is then reacted with methylamine. This reaction is a nucleophilic acyl substitution, where the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product and prevents the formation of inactive amine salts. tifr.res.in The exothermicity of the reaction often requires careful temperature control, such as starting at a low temperature (e.g., 0-5 °C) and gradually warming to room temperature. google.com

Direct coupling of a carboxylic acid with an amine using a dehydrating agent is another cornerstone of amide synthesis. Carbodiimides are highly effective reagents for this purpose, activating the carboxylic acid to facilitate nucleophilic attack by the amine. thermofisher.com For the synthesis of this compound, 3,4-dimethoxybenzoic acid is mixed with methylamine in the presence of a carbodiimide (B86325) coupling agent.

Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). interchim.frpeptide.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. peptide.com To increase yields, minimize side reactions (such as the formation of N-acylurea), and reduce the risk of racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.compeptide.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and selectively reacts with the amine. peptide.com

| Coupling Reagent | Common Additive(s) | Key Features | Byproduct Solubility |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, DMAP | Inexpensive and effective for solution-phase synthesis. wikipedia.org | Insoluble (dicyclohexylurea), removed by filtration. peptide.com |

| DIC (N,N'-diisopropylcarbodiimide) | HOBt, Oxyma Pure | Liquid form, byproduct is soluble in common organic solvents, suitable for solid-phase synthesis. peptide.com | Soluble (diisopropylurea). peptide.com |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS, Sulfo-NHS | Water-soluble, allowing for easy workup via aqueous extraction; ideal for biological applications. thermofisher.compeptide.com | Water-soluble. peptide.com |

| CDI (1,1'-Carbonyldiimidazole) | DMAP | Used to form an intermediate acyl-imidazole; byproducts are gaseous or water-soluble. researchgate.net | Water-soluble (imidazole) and gaseous (CO₂). researchgate.net |

Catalytic methods offer more sustainable and atom-economical routes to amide bond formation. These approaches can involve organocatalysts, transition metals, or enzymatic processes. For benzamide synthesis, various catalytic systems have been explored. researchgate.net

Transition-metal catalysis, for instance, enables amide synthesis through pathways like the oxidative amidation of aldehydes or alcohols with amines. researchgate.netresearchgate.net Ruthenium-based pincer complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides, often requiring high temperatures (typically over 100 °C) to proceed efficiently. acs.org Other systems utilize copper or palladium catalysts to facilitate the coupling of aryl halides with an amine source and a carbonyl source (like carbon monoxide). researchgate.netmdpi.com More recently, nickel-catalyzed methods have been developed for the reductive coupling of aryl halides with carbodiimides. researchgate.net

Non-metallic catalytic approaches include the use of boric acid, which can catalyze the condensation of carboxylic acids and amines at elevated temperatures. Additionally, the development of reusable, solid-supported acid catalysts offers a greener alternative, simplifying product purification and catalyst recovery. researchgate.net

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the formation of byproducts. rsc.org The ideal solvent should dissolve all reactants while remaining inert to the reaction conditions.

For acylation reactions involving acyl chlorides, aprotic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), or tetrahydrofuran (B95107) (THF) are commonly employed. These solvents effectively dissolve the reactants and the base, facilitating a homogenous reaction mixture without participating in the reaction.

In carbodiimide-mediated couplings, solvents like THF, DCM, and dimethylformamide (DMF) are frequently used. researchgate.netnih.gov The polarity of the solvent can affect the stability of the reactive intermediates. Studies have shown that THF can be an optimal choice for some coupling reactions in terms of yield and reaction time. researchgate.net The selection must also consider the solubility of the coupling agents and their byproducts. For instance, when using DCC, a solvent in which the dicyclohexylurea byproduct is insoluble allows for its easy removal by filtration. wikipedia.org In some modern approaches, solvent-free conditions have been developed, which offer significant environmental benefits by reducing chemical waste. researchgate.netresearchgate.net

Temperature is a crucial factor that directly impacts the kinetics and selectivity of amide bond formation. bdmaee.net Optimal temperature control is essential for maximizing the yield of this compound while minimizing the formation of undesired side products.

Reactions involving highly reactive intermediates, such as the acylation with 3,4-dimethoxybenzoyl chloride, are often initiated at low temperatures (0–5 °C) to manage the exothermic nature of the reaction and prevent side reactions. google.com The reaction mixture may then be allowed to warm to room temperature to ensure completion. google.com

In contrast, many catalytic processes, particularly those involving dehydrogenative coupling, often require elevated temperatures (e.g., 70-120 °C or higher) to overcome the activation energy barrier. researchgate.netacs.org However, excessive heat can lead to the decomposition of catalysts or reactants. bdmaee.net Recent research has focused on developing catalysts that are effective at or near ambient temperatures to improve the practicality and energy efficiency of these methods. acs.org Enzymatic methods, for example, operate under mild conditions, with an optimal temperature often around 60 °C, above which the enzyme may begin to denature. nih.gov

| Synthetic Method | Typical Temperature Range | Rationale | Reference Example |

|---|---|---|---|

| Acylation with Acyl Chloride | 0 °C to Room Temperature | Control initial exothermicity, then drive to completion. | Cooling to 0-5 °C, then reacting for 2-4 hours at room temperature. google.com |

| Carbodiimide Coupling | Room Temperature | Mild conditions are generally sufficient for the reaction to proceed. | DMAP-catalyzed reactions are often ideal between 20-50 °C. bdmaee.net |

| Catalytic Dehydrogenative Coupling | 35 °C to >100 °C | High activation energy often requires heat, but newer catalysts allow for lower temperatures. | Traditional methods require reflux in toluene (B28343) (>100 °C), while advanced Ru-complexes work at 35 °C. acs.org |

| Enzymatic Amidation | ~60 °C | Optimal temperature for enzyme activity without causing thermal denaturation. | CALB-catalyzed reactions show optimal conversion at 60 °C. nih.gov |

Advanced Synthetic Techniques and Innovations

The field of amide bond synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methods. These advanced techniques offer alternatives to traditional pathways and can be applied to the synthesis of this compound.

One area of innovation involves the use of novel catalytic systems. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or catalysts immobilized on solid supports like diatomite earth, are gaining prominence. researchgate.netresearchgate.net These catalysts are easily recoverable and reusable, aligning with the principles of green chemistry. researchgate.netresearchgate.net Furthermore, protocols utilizing ultrasonic irradiation in conjunction with these catalysts can significantly reduce reaction times and improve yields. researchgate.net

Direct functionalization of C-H bonds represents another frontier. For instance, the direct alkylation of N,N-dialkyl benzamides has been achieved under transition-metal-free conditions using lithium diisopropylamide (LDA), which proceeds via a directed ortho-lithiation mechanism. nih.gov Another innovative approach is the direct Friedel-Crafts carboxamidation of arenes using inexpensive reagents like cyanoguanidine in the presence of a superacid, which converts an aromatic ring directly into a benzamide. nih.gov These methods provide more direct and atom-economical routes to substituted benzamides.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. arkat-usa.org By utilizing dielectric heating, microwaves heat target molecules directly and uniformly, which can dramatically reduce reaction times, increase product yields, and improve product purity. arkat-usa.org

The synthesis of benzamides, including this compound, can be significantly enhanced using this technology. A general microwave-assisted approach involves the reaction of 3,4-dimethoxybenzoic acid with methylamine in the presence of a suitable coupling agent and solvent. The reaction mixture is irradiated in a dedicated microwave reactor at a controlled temperature and pressure, often completing the reaction in minutes as opposed to the hours required for conventional refluxing. arkat-usa.org Another microwave-promoted method involves the ring-opening of an oxazolone (B7731731) precursor (an azlactone) with an amine, a reaction that can be difficult to achieve via conventional heating but proceeds efficiently under microwave irradiation to form the desired benzamide. researchgate.net

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 2-15 hours | Often <50% | Reflux | |

| Microwave Irradiation | 6-15 minutes | Good to Excellent (>80%) | Microwave Reactor, Solvent or Solvent-free | arkat-usa.orgresearchgate.net |

This table provides a generalized comparison for analogous amide synthesis reactions, illustrating the typical improvements offered by microwave assistance.

One-Pot Telescoped Reaction Sequences

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant improvements in efficiency by avoiding lengthy separation processes and the purification of intermediate compounds. rsc.org This methodology is highly applicable to the synthesis of this compound from its carboxylic acid precursor, 3,4-dimethoxybenzoic acid (veratric acid).

A typical one-pot procedure involves two key steps:

Activation of the Carboxylic Acid: The process begins with the in-situ activation of 3,4-dimethoxybenzoic acid. This can be achieved using a variety of activating agents. Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to its more reactive acyl chloride intermediate. rsc.org Alternatively, modern coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a mixed reagent system like triphenylphosphine (B44618) (PPh₃) and N-chlorobenzotriazole (NCBT) can be employed under mild conditions. scispace.comnih.gov

Amidation: Following the activation step, methylamine (or a solution of it) is added directly to the reaction mixture. The amine nucleophilically attacks the activated carbonyl carbon, leading to the formation of the this compound product after an aqueous work-up to remove byproducts.

Selective N-Methylation Strategies

The synthesis of this compound can also be approached by first preparing the primary amide, 3,4-dimethoxybenzamide (B75079), and then selectively methylating the nitrogen atom. This step is challenging, as amides can exist in equilibrium with their tautomeric imidic acid form, leading to competitive O-methylation. scientificupdate.com Furthermore, over-alkylation can occur, resulting in the undesired N,N-dimethylated product. nih.gov

Several strategies have been developed to achieve high selectivity for mono-N-methylation:

Conventional Alkylation: The use of traditional methylating agents like methyl iodide (MeI) often results in a mixture of N-methylated and O-methylated products. While additives can favor N-alkylation, achieving high selectivity can be difficult. scientificupdate.com

Silyl-Mediated Methylation: A highly selective, two-step, one-pot procedure avoids traditional alkylating agents. The primary amide is first treated with hexamethyldisilazane (B44280) (HMDS) to form a silylated intermediate. This is followed by the addition of chloromethyldimethylsilyl chloride and a fluoride (B91410) source (e.g., cesium fluoride). This sequence proceeds through a cyclic silicon intermediate and a Chapman-type rearrangement to furnish the N-methylated amide with high selectivity. scientificupdate.com

Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a safe, non-toxic, and easy-to-handle solid methylating agent that provides excellent monoselectivity for the N-methylation of amides. nih.govacs.orgresearchgate.net This method shows high functional group tolerance and avoids the formation of bis-methylated byproducts, making it highly attractive for late-stage functionalization. nih.govresearchgate.net

| Reagent/Method | Key Features | Selectivity | Reference |

| Methyl Iodide (MeI) | Traditional, reactive | Risk of O-methylation and bis-methylation | scientificupdate.comacs.org |

| Silyl-Chloride/Fluoride | Two-step, one-pot | High N-selectivity | scientificupdate.com |

| PhMe₃NI | Solid, non-toxic, easy to handle | Excellent mono-N-selectivity | nih.govacs.orgresearchgate.net |

| Methanol/Ru Catalyst | Uses sustainable C1 source | Can be tuned for mono-methylation | acs.org |

Derivatization and Structural Modification Principles

The this compound scaffold serves as a versatile template for the development of new chemical entities. Its structure can be systematically modified at the aromatic ring or the amide nitrogen to explore structure-activity relationships.

Synthesis of Substituted Aromatic Analogues

Modification of the 3,4-dimethoxy-phenyl ring is a key strategy for creating analogues. This is typically achieved by starting with precursors that already contain the desired substituents, as direct electrophilic aromatic substitution on the electron-rich dimethoxybenzene ring can sometimes lead to mixtures of isomers.

A common starting material for such syntheses is 3-methoxy-4-hydroxybenzoic acid. mdpi.com From this precursor, a wide array of derivatives can be prepared. For example, the synthesis of the kinase inhibitor Bosutinib begins with this compound and involves sequential esterification, alkylation of the hydroxyl group, and nitration of the aromatic ring. mdpi.com The nitro group can then be reduced to an amine, which serves as a handle for further cyclization and functionalization, demonstrating how complex heterocyclic systems can be fused to the core benzamide structure. mdpi.com

Generation of N-Substituted Benzamide Derivatives

The amide nitrogen provides a straightforward point for structural diversification. By replacing the N-methyl group with a wide variety of alkyl, aryl, or heterocyclic moieties, a large library of analogues can be generated. The most direct synthetic route involves the coupling of 3,4-dimethoxybenzoic acid (or its activated acyl chloride) with a diverse range of primary or secondary amines. mdpi.com

Modern catalytic methods have further expanded the scope of this approach. For instance, palladium-catalyzed N-arylation reactions allow for the efficient coupling of the primary 3,4-dimethoxybenzamide with various aryl halides or triflates, providing access to a range of N-aryl benzamide derivatives. nih.gov This strategy enables the systematic introduction of different electronic and steric features at the amide nitrogen.

Introduction of Diverse Pharmacophoric Moieties

A pharmacophore is a collection of steric and electronic features in a molecule that are necessary for biological activity. The introduction of known pharmacophoric moieties into the this compound structure is a rational approach to designing new bioactive compounds. nih.govwalshmedicalmedia.com Benzamide and sulfonamide groups are themselves important pharmacophores found in many approved drugs. nih.gov

This can be achieved by synthesizing derivatives that combine the core benzamide scaffold with other biologically relevant functional groups. For example, novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to act as potent enzyme inhibitors. nih.gov Such molecules are designed to interact with multiple targets or to enhance binding affinity to a single target by incorporating additional interaction points.

The synthesis of these complex molecules often involves multi-step sequences where the desired pharmacophore is part of the amine component used in the initial amide bond formation.

| Pharmacophoric Moiety | Example Derivative Structure | Potential Application Area |

| Benzenesulfonamide | N-(substituted)sulfamoyl)phenyl)aminobenzamide | Enzyme Inhibition nih.gov |

| Piperidine | 1-(3,4-dimethoxybenzoyl)piperidine | CNS Activity mdpi.com |

| Substituted Quinoline | Fused quinoline-benzamide systems | Kinase Inhibition mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-10(12)7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQRPXMWTUUBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357300 | |

| Record name | 3,4-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60028-86-6 | |

| Record name | 3,4-Dimethoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60028-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton NMR analysis of 3,4-dimethoxy-N-methylbenzamide allows for the identification and mapping of all hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the N-methyl group, and the amide proton are observed. Research findings have reported specific chemical shifts and coupling constants, which are summarized in the table below. The broad singlet for the NH proton indicates its exchangeable nature.

Interactive Data Table: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.42 | d | 2.0 | 1H | Aromatic H |

| 7.28 | dd | 8.4, 2.0 | 1H | Aromatic H |

| 6.88 | d | 8.4 | 1H | Aromatic H |

| 6.20 | br s | - | 1H | NH |

| 3.92 | s | - | 3H | OCH₃ |

| 3.91 | s | - | 3H | OCH₃ |

| 3.01 | d | 4.8 | 3H | NCH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz. Source: |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the carbonyl carbon of the amide and the carbons of the aromatic ring and methoxy groups. While ¹³C NMR is a standard characterization method, specific peak data for this compound are not detailed in the surveyed literature, though its availability is noted in spectral databases. nih.gov For analogous compounds, characteristic signals for methoxy carbons typically appear around 55-61 ppm, aromatic carbons between 110-150 ppm, and the carbonyl carbon significantly downfield (>165 ppm). rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, FTIR analysis confirms the presence of the key N-H, C=O, C-O, and aromatic C-H bonds.

Interactive Data Table: FTIR Absorption Bands for this compound

| Wavenumber (νmax) cm⁻¹ | Bond | Functional Group |

| 3381 | N-H stretch | Secondary Amide |

| 2947, 2831 | C-H stretch | Alkyl (methyl) |

| 1649 | C=O stretch | Amide (Amide I band) |

| 1454 | C=C stretch | Aromatic Ring |

| 1052, 1033 | C-O stretch | Aryl-alkyl ether |

| Source: |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The compound this compound has a molecular formula of C₁₀H₁₃NO₃. nist.gov Its calculated exact mass is a critical parameter for its unambiguous identification. nih.gov In fragmentation analysis, common in mass spectrometry, the molecule breaks into characteristic pieces; for this compound, major mass-to-charge ratio (m/z) peaks are observed corresponding to the molecular ion and key fragments. nih.gov

Molecular Formula: C₁₀H₁₃NO₃

Computed Exact Mass: 195.08954328 Da nih.gov

Common GC-MS Fragments (m/z): 195 (M⁺), 165, 137 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is particularly useful for analyzing compounds within complex mixtures. While specific retention times for this compound are not detailed in the surveyed literature, the methodology is standard for confirming the purity and identity of such synthesized compounds. nih.govmdpi.com The process involves injecting the sample into an HPLC system for separation, followed by introduction into the mass spectrometer, which confirms the molecular weight of the eluted compound. rsc.org

X-ray Crystallography for Molecular Conformation and Packing

While the specific crystal structure of this compound was not found in the surveyed literature, data for the closely related analogue, 4-methoxy-N-methylbenzamide, illustrates the detailed structural insights this technique provides. For this analogue, single-crystal X-ray studies revealed a monoclinic crystal system with a P2₁/c space group. Such data is fundamental for understanding the solid-state properties of the compound.

Interactive Data Table: Illustrative Crystal Data for Analogue 4-Methoxy-N-methylbenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z (molecules/unit cell) | 4 |

| Source: |

Analysis of Dihedral Angles and Intermolecular Interactions

Derived from X-ray crystallography data, the analysis of dihedral angles and intermolecular interactions is crucial for understanding molecular shape and solid-state packing.

The dihedral angle between the plane of the aromatic ring and the amide group is a key conformational parameter. In the analogue 4-methoxy-N-methylbenzamide, this angle is reported to be 10.6°, indicating a nearly planar conformation that allows for some degree of π-electron conjugation between the two systems.

Intermolecular interactions govern the crystal packing. In related benzamide (B126) structures, N—H⋯O hydrogen bonds are a dominant feature, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor, often forming molecular chains. Weaker interactions, such as C—H⋯π interactions, can also play a significant role in linking these chains to form a stable three-dimensional network. The analysis of these non-covalent forces is essential for understanding the physical properties of the compound.

Metabolic Pathways and Biotransformation Research in Vitro Models

Phase I Metabolic Transformations

Phase I metabolism of 3,4-dimethoxy-N-methylbenzamide is anticipated to involve a series of oxidative reactions catalyzed predominantly by the cytochrome P450 (CYP450) superfamily of enzymes. These transformations introduce or expose functional groups, preparing the molecule for subsequent conjugation or direct excretion.

Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl ring. For this compound, this would involve the addition of a hydroxyl group to the benzene (B151609) ring. The positions ortho to the methoxy (B1213986) groups (positions 2 and 5) are potential sites for this reaction, leading to the formation of phenolic metabolites. While direct studies on this compound are not available, research on other aromatic compounds demonstrates the catalytic versatility of CYP450 enzymes in mediating such transformations.

Another potential oxidative pathway involves the N-methyl group. The metabolic conversion of N-methylamides can lead to the formation of N-(hydroxymethyl) compounds. Studies on N-methylbenzamide have shown that N-(hydroxymethyl)benzamide is a major metabolite formed in vitro. nih.gov This N-hydroxymethylated intermediate can be further oxidized to an N-formyl derivative, as has been observed with N-methylbenzamide, which forms N-formylbenzamide in mouse hepatocyte suspensions. nih.gov

Table 1: Predicted Phase I Hydroxylation and Oxidative Metabolites of this compound

| Parent Compound | Predicted Metabolite | Metabolic Reaction |

| This compound | 5-hydroxy-3,4-dimethoxy-N-methylbenzamide | Aromatic Hydroxylation |

| This compound | 2-hydroxy-3,4-dimethoxy-N-methylbenzamide | Aromatic Hydroxylation |

| This compound | 3,4-dimethoxy-N-(hydroxymethyl)benzamide | N-Hydroxymethylation |

| 3,4-dimethoxy-N-(hydroxymethyl)benzamide | N-formyl-3,4-dimethoxybenzamide | Oxidation |

Note: This data is predictive and based on the metabolism of analogous compounds.

N-Dealkylation: The removal of the N-methyl group is a highly probable metabolic pathway. N-dealkylation is a well-documented reaction for many xenobiotics containing N-alkylamino moieties and is catalyzed by CYP450 enzymes. nih.gov The mechanism typically involves an initial CYP450-mediated hydroxylation of the carbon atom of the alkyl group attached to the nitrogen, forming an unstable carbinolamine intermediate. nih.gov This intermediate then spontaneously decomposes to yield the dealkylated amide (3,4-dimethoxybenzamide) and formaldehyde. nih.gov In vitro studies with N-methyl-N-alkyl-p-chlorobenzamides using rat liver microsomes have demonstrated that mono-N-dealkylation is an exclusive metabolic route, with both demethylation and dealkylation of the other alkyl group occurring. nih.gov This supports the likelihood of N-demethylation for this compound.

O-Demethylation: The two methoxy groups on the aromatic ring are also susceptible to enzymatic cleavage. O-demethylation is a common Phase I reaction for compounds containing methoxy functional groups, resulting in the formation of a phenolic metabolite and formaldehyde. Studies on the metabolism of verapamil, which contains a 3,4-dimethoxyphenyl moiety, in both rat and human liver microsomes have confirmed that oxidative O-demethylation occurs, leading to the formation of monophenolic metabolites. nih.gov This suggests that this compound could be metabolized to 3-hydroxy-4-methoxy-N-methylbenzamide or 4-hydroxy-3-methoxy-N-methylbenzamide.

Currently, there is no available research from analogous compounds to suggest that ring formation or cleavage of the benzamide (B126) structure itself are significant metabolic pathways for this compound in vitro. The primary metabolic attack is expected to occur at the substituent groups (N-methyl and O-methoxy) and the aromatic ring via hydroxylation.

Phase II Conjugation Reactions

Following Phase I transformations that introduce hydroxyl groups (either on the ring or from O-demethylation), the resulting metabolites are expected to undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, thereby facilitating its elimination. nih.gov

Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.govwikipedia.org The phenolic metabolites generated from the hydroxylation or O-demethylation of this compound would be excellent substrates for UGT enzymes. For instance, the hydroxyl group on a metabolite like 4-hydroxy-3-methoxy-N-methylbenzamide could be conjugated to form an O-glucuronide. While direct evidence for this specific compound is lacking, studies on the complex alkaloid veratramine (B1683811), which also contains a dimethoxy-substituted aromatic ring, have identified glucuronidated metabolites. epa.gov This provides precedent for the glucuronidation of hydroxylated derivatives of this compound.

Table 2: Predicted Phase II Glucuronide Conjugates

| Phase I Metabolite | Predicted Conjugate | Conjugation Reaction |

| 4-hydroxy-3-methoxy-N-methylbenzamide | 4-(β-D-glucuronidyloxy)-3-methoxy-N-methylbenzamide | O-Glucuronidation |

| 3-hydroxy-4-methoxy-N-methylbenzamide | 3-(β-D-glucuronidyloxy)-4-methoxy-N-methylbenzamide | O-Glucuronidation |

| 5-hydroxy-3,4-dimethoxy-N-methylbenzamide | 5-(β-D-glucuronidyloxy)-3,4-dimethoxy-N-methylbenzamide | O-Glucuronidation |

Note: This data is predictive and based on established metabolic pathways.

Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Phenolic metabolites are common substrates for SULTs. Therefore, any phenolic metabolites of this compound produced during Phase I metabolism would be candidates for sulfation. The study on veratramine metabolism also identified sulfated metabolites, indicating that sulfation is a relevant pathway for molecules with this type of structure. epa.gov The reaction would result in the formation of a sulfate (B86663) ester, further increasing the hydrophilicity of the metabolite.

Enzymatic Systems Involved in Biotransformation

The biotransformation of xenobiotics, including the compound this compound, is a complex process mediated by a variety of enzymatic systems within the body. In vitro models are crucial for elucidating the specific enzymes and pathways involved in the metabolism of a new chemical entity. Research into structurally similar compounds indicates that the metabolism of this compound is likely to be primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes and are the principal catalysts of Phase I metabolic reactions.

The chemical structure of this compound presents several sites susceptible to enzymatic attack. The two main anticipated metabolic pathways are N-demethylation of the methylamide group and O-demethylation of the methoxy groups on the benzene ring. Aromatic hydroxylation is another potential, though likely minor, pathway.

Cytochrome P450 (CYP) Enzymes

The cytochrome P450 system is a diverse group of heme-containing monooxygenases that are responsible for the oxidative metabolism of a vast array of compounds. mdpi.com Based on studies of analogous structures, several CYP isoforms are likely candidates for the biotransformation of this compound.

N-demethylation: This is a common metabolic route for compounds containing an N-methyl group. mdpi.comrug.nl The reaction typically proceeds through the formation of an unstable carbinolamide intermediate, which then spontaneously decomposes to yield the demethylated amide and formaldehyde. researchgate.net Studies on the N-demethylation of other N-methyl amides, such as amitriptyline, have implicated several CYP isoforms, including CYP3A4, CYP2C19, and CYP2D6, with CYP3A4 and CYP2C19 often playing a dominant role. nih.govclinpgx.org The metabolism of N,N-dimethyl-4-aminoazobenzene also highlights the involvement of various CYP isozymes in demethylation processes. nih.gov

O-demethylation: The presence of two methoxy groups on the aromatic ring makes O-demethylation a highly probable metabolic pathway. This reaction involves the removal of a methyl group to form a hydroxyl group. Research on the metabolism of veratrole (1,2-dimethoxybenzene) has shown that cytochrome P450 enzymes are involved in its demethylation. nih.gov Similarly, the O-demethylation of aristolochic acid I is primarily mediated by CYP1A1 and CYP1A2. mdpi.com Therefore, it is reasonable to hypothesize that these isoforms could also be involved in the metabolism of this compound.

The following interactive table summarizes the potential enzymatic reactions and the key CYP450 enzymes likely to be involved in the metabolism of this compound, based on data from structurally related compounds.

| Metabolic Pathway | Proposed Metabolite | Potentially Involved CYP Isoforms | Reference Compounds |

| N-demethylation | 3,4-dimethoxybenzamide (B75079) | CYP3A4, CYP2C19, CYP2D6 | Amitriptyline, N,N-dimethyl-4-aminoazobenzene |

| O-demethylation (at C4) | 4-hydroxy-3-methoxy-N-methylbenzamide | CYP1A1, CYP1A2 | Veratrole, Aristolochic Acid I |

| O-demethylation (at C3) | 3-hydroxy-4-methoxy-N-methylbenzamide | CYP1A1, CYP1A2 | Veratrole, Aristolochic Acid I |

Other Enzymatic Systems

While cytochrome P450 enzymes are expected to be the primary drivers of the initial biotransformation of this compound, other enzyme systems could be involved in subsequent (Phase II) metabolic steps. These conjugation reactions typically involve the addition of endogenous polar molecules to the metabolites produced in Phase I, rendering them more water-soluble and facilitating their excretion. In vitro systems such as liver S9 fractions, which contain both microsomal and cytosolic enzymes, or hepatocytes, are often used to investigate these pathways. nih.govmdpi.com

Potential Phase II enzymes that could act on the hydroxylated metabolites of this compound include:

UDP-glucuronosyltransferases (UGTs): These enzymes would catalyze the attachment of glucuronic acid to the newly formed hydroxyl groups.

Sulfotransferases (SULTs): These would facilitate the conjugation of a sulfonate group to the hydroxylated metabolites.

The following table outlines the potential Phase II enzymatic reactions.

| Phase II Pathway | Substrate (Phase I Metabolite) | Potential Enzyme Family |

| Glucuronidation | 4-hydroxy-3-methoxy-N-methylbenzamide | UGTs |

| Glucuronidation | 3-hydroxy-4-methoxy-N-methylbenzamide | UGTs |

| Sulfation | 4-hydroxy-3-methoxy-N-methylbenzamide | SULTs |

| Sulfation | 3-hydroxy-4-methoxy-N-methylbenzamide | SULTs |

Q & A

Q. How do researchers validate bioactivity data against potential assay artifacts?

- Methodological Answer : Counter-screening assays (e.g., using inactive enantiomers or scrambled peptide controls) distinguish target-specific effects. Dose-response curves with IC₅₀/EC₅₀ values ensure reproducibility. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters) confirm mechanism of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.